(R)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine
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Overview
Description
®-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine is a chiral amine compound characterized by the presence of a cyclohexyl group, a trifluoromethyl group, and a secondary amine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclohexylamine and trifluoroacetone.
Reductive Amination: The key step involves the reductive amination of trifluoroacetone with cyclohexylamine in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.
Chiral Resolution: The resulting racemic mixture can be resolved into its enantiomers using chiral chromatography or by forming diastereomeric salts with a chiral acid, followed by recrystallization.
Industrial Production Methods
In an industrial setting, the production of ®-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.
Chiral Catalysts: Employing chiral catalysts to directly produce the desired enantiomer, thus eliminating the need for chiral resolution steps.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically at the amine group, leading to the formation of N-oxide derivatives.
Reduction: Reduction of the trifluoromethyl group can yield difluoromethyl or monofluoromethyl derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine are typical reagents.
Major Products
N-Oxides: Formed from oxidation reactions.
Fluorinated Derivatives: Resulting from reduction reactions.
Substituted Amines: Produced through nucleophilic substitution.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in asymmetric catalysis to induce chirality in the products.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in biochemical pathways.
Chiral Probes: Utilized in studying the stereochemistry of biological systems.
Medicine
Pharmaceuticals: Explored as a potential therapeutic agent due to its unique structural properties.
Drug Development: Acts as a scaffold for the design of new drugs with improved efficacy and selectivity.
Industry
Material Science: Used in the development of novel materials with specific properties, such as fluorinated polymers.
Agrochemicals: Investigated for its potential use in the synthesis of agrochemical intermediates.
Mechanism of Action
The mechanism by which ®-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating key enzymes, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
(S)-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine: The enantiomer of the compound, with different biological activities.
N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine: The non-chiral version, lacking the specific stereochemistry.
N-Methyl-3-phenyl-1,1,1-trifluoropropan-2-amine: A structurally similar compound with a phenyl group instead of a cyclohexyl group.
Uniqueness
Chirality: The ®-enantiomer exhibits unique interactions with chiral environments, making it valuable in asymmetric synthesis and chiral recognition studies.
Fluorination: The presence of the trifluoromethyl group imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability.
This detailed article provides a comprehensive overview of ®-N-Methyl-3-cyclohexyl-1,1,1-trifluoropropan-2-amine, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H18F3N |
---|---|
Molecular Weight |
209.25 g/mol |
IUPAC Name |
(2R)-3-cyclohexyl-1,1,1-trifluoro-N-methylpropan-2-amine |
InChI |
InChI=1S/C10H18F3N/c1-14-9(10(11,12)13)7-8-5-3-2-4-6-8/h8-9,14H,2-7H2,1H3/t9-/m1/s1 |
InChI Key |
GUUMMANGLVIMRD-SECBINFHSA-N |
Isomeric SMILES |
CN[C@H](CC1CCCCC1)C(F)(F)F |
Canonical SMILES |
CNC(CC1CCCCC1)C(F)(F)F |
Origin of Product |
United States |
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